An In-depth Technical Guide to 2-(4-Amino-2-chlorophenyl)acetic acid: A Note on Chemical Nomenclature
An In-depth Technical Guide to 2-(4-Amino-2-chlorophenyl)acetic acid: A Note on Chemical Nomenclature
A thorough investigation for the compound "2-(4-Amino-2-chlorophenyl)acetic acid" and its corresponding CAS number has revealed a significant lack of specific technical data in publicly available chemical databases and scientific literature. The search results consistently point to a closely related but structurally distinct isomer, 2-Amino-2-(4-chlorophenyl)acetic acid, which is a well-documented and commercially available compound with significant applications in pharmaceutical research and development.
Given the high degree of similarity in their names, it is plausible that the intended compound of interest is indeed 2-Amino-2-(4-chlorophenyl)acetic acid . This guide will, therefore, focus on this well-characterized molecule, providing in-depth technical information for researchers, scientists, and drug development professionals.
An In-depth Technical Guide to 2-Amino-2-(4-chlorophenyl)acetic acid
CAS Number: 6212-33-5[1][2][3][4][5]
Introduction and Core Concepts
2-Amino-2-(4-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group.[1] This arrangement makes the alpha-carbon a stereocenter, leading to the existence of two enantiomers: (R)-2-Amino-2-(4-chlorophenyl)acetic acid and (S)-2-Amino-2-(4-chlorophenyl)acetic acid.[1] The racemic mixture, containing equal amounts of both enantiomers, is often referred to as DL-4-Chlorophenylglycine.[1]
This compound serves as a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry.[6] Its incorporation into drug molecules can significantly influence their pharmacological properties, including efficacy and safety.[6]
Physicochemical and Structural Data
A comprehensive understanding of the physicochemical properties of 2-Amino-2-(4-chlorophenyl)acetic acid is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 6212-33-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈ClNO₂ | [2][4] |
| Molecular Weight | 185.61 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in 0.1 M NaOH and water (with pH adjustment) | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Structural Diagram:
Caption: Chemical structure of 2-Amino-2-(4-chlorophenyl)acetic acid.
Synthesis and Manufacturing
The synthesis of 2-Amino-2-(4-chlorophenyl)acetic acid is a critical aspect of its utility. The primary methods involve the preparation of a racemic mixture followed by chiral resolution.
3.1. Racemic Synthesis: The Strecker Synthesis
A common and well-established method for synthesizing the racemic mixture is the Strecker synthesis.[6] This reaction involves three key components: an aldehyde (4-chlorobenzaldehyde), ammonia (or an ammonium salt), and a cyanide source (like sodium cyanide).
Generalized Strecker Synthesis Protocol:
-
Reaction: 4-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol. This step forms an α-aminonitrile intermediate.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the racemic 2-Amino-2-(4-chlorophenyl)acetic acid.[6]
Caption: Conceptual workflow of the Strecker synthesis.
3.2. Chiral Resolution
For many pharmaceutical applications, a single enantiomer is required. The separation of the racemic mixture into its individual (R) and (S) enantiomers is achieved through chiral resolution. Common methods include:
-
Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base). This forms a mixture of two diastereomeric salts, which have different physical properties and can be separated by techniques like fractional crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively act on one enantiomer. For example, the racemic mixture can be N-acetylated and then treated with an aminoacylase enzyme. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer, allowing for the separation of the free amino acid and the remaining N-acetylated amino acid.[6]
Applications in Drug Development
2-Amino-2-(4-chlorophenyl)acetic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its structural features allow for its incorporation into a wide range of molecular scaffolds.
4.1. Key Intermediate in Pharmaceutical Synthesis
This compound is particularly noted for its use in the synthesis of GABAergic agents. These are drugs that target the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system.[2] By modifying the structure of 2-Amino-2-(4-chlorophenyl)acetic acid, medicinal chemists can develop novel compounds with potential applications as anticonvulsants, sedatives, and anxiolytics.[2]
4.2. Role in Peptide Synthesis
As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with unique properties.[3] This can lead to peptides with increased stability against enzymatic degradation, constrained conformations, and altered receptor binding affinities.[3] However, its incorporation requires careful consideration of the coupling conditions to prevent racemization.[3]
Analytical Methodologies
The quality control and analysis of 2-Amino-2-(4-chlorophenyl)acetic acid are crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Chiral HPLC for Enantiomeric Purity:
Determining the enantiomeric purity is critical. A common approach involves derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent.[7] This converts the enantiomers into diastereomers, which can then be separated and quantified on a standard achiral reversed-phase HPLC column.[7]
Typical HPLC Analysis Workflow:
-
Standard/Sample Preparation: A solution of the amino acid is prepared in a suitable buffer.
-
Derivatization: The sample is reacted with a derivatizing agent under controlled conditions.
-
Reaction Quenching: The reaction is stopped, and the sample is diluted.
-
HPLC Analysis: The derivatized sample is injected into an HPLC system with a C18 column and a suitable mobile phase gradient for separation and detection.[7]
Caption: General workflow for chiral HPLC analysis via derivatization.
Safety and Handling
Appropriate safety precautions should be taken when handling 2-Amino-2-(4-chlorophenyl)acetic acid. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards include:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Amino-2-(4-chlorophenyl)acetic acid is a fundamentally important building block in modern medicinal chemistry. Its utility as a chiral precursor for the synthesis of a variety of bioactive molecules, particularly in the development of new therapeutics, is well-established. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and professionals in the field of drug discovery and development.
References
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An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem.
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2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem.
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6212-33-5 | MFCD00049328 | 2-Amino-2-(4-chlorophenyl)acetic acid - Aaronchem.
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2-Amino-2-(4-chlorophenyl)acetic acid | CAS 6212-33-5 | AbMole BioScience.
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2-Amino-2-(4-chlorophenyl)acetic acid | Amino Acid Derivative | MedChemExpress.
-
6212-33-5 | Product Name : 2-Amino-2-(4-chlorophenyl)acetic Acid | Pharmaffiliates.
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(2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem.
-
(r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem.
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Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization - Benchchem.
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